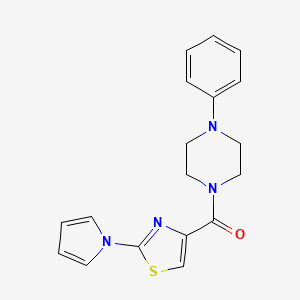

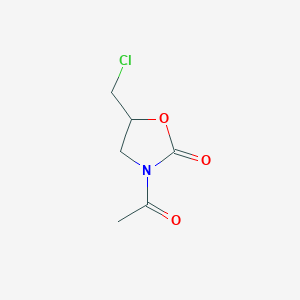

![molecular formula C14H13N3O3 B2483590 2-(3,4-ジメトキシフェニル)ピラゾロ[1,5-a]ピラジン-4(5H)-オン CAS No. 1255788-77-2](/img/structure/B2483590.png)

2-(3,4-ジメトキシフェニル)ピラゾロ[1,5-a]ピラジン-4(5H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrazine ring, with a 3,4-dimethoxyphenyl group attached. This structural motif imparts specific chemical and biological properties, making it a subject of interest in various fields of research.

科学的研究の応用

CDK2阻害による癌治療

この化合物は、癌の治療に潜在的に使用できる可能性があります。 ピラゾロ誘導体は、新規CDK2阻害剤として発見されています 。 CDK2阻害は、腫瘍細胞を選択的に標的とする癌治療の有望な標的です 。 特権的なピラゾロ骨格を特徴とする新しい一連の低分子が、新規CDK2標的化化合物として設計および合成されました 。 3つの試験された細胞株の増殖は、調製された化合物のほとんどによって有意に阻害されました .

Src阻害による膠芽腫治療

この化合物のもう1つの潜在的な用途は、膠芽腫(GBM)の治療です。 ピラゾロ誘導体は、強力なSrc阻害剤として同定されています 。 Srcは、癌、特にGBMへの関与が広く実証されている非受容体型チロシンキナーゼです 。 この化合物はSrcキナーゼを有意に阻害し、そのため細胞生存率、腫瘍形成に影響を与え、電離放射線に対する癌細胞の感受性を高めます .

光学アプリケーション

ピラゾロ誘導体は、よりシンプルで環境に優しい合成方法論、および調整可能な光物理的特性などのいくつかの重要な特性により、光学アプリケーションのための戦略的な化合物として同定されています .

作用機序

Target of Action

The primary target of 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . The inhibition of CDK2 prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, which can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of retinoblastoma protein (Rb), a tumor suppressor protein. When Rb is phosphorylated, it releases E2F transcription factors that promote the transcription of genes necessary for DNA synthesis and cell cycle progression . By inhibiting CDK2, this compound prevents the release of E2F, thereby halting the cell cycle .

Pharmacokinetics

These properties can help predict the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . This results in the inhibition of cell proliferation, making this compound a potential candidate for cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable pyrazine derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

化学反応の分析

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-19-12-4-3-9(7-13(12)20-2)10-8-11-14(18)15-5-6-17(11)16-10/h3-8H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDYCIRKILTVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

![3-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2483514.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)

![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)